molecular formula C21H24N6O6 B120256 5,10-Methylenetetrahydro-5-deazafolic acid CAS No. 143234-78-0

5,10-Methylenetetrahydro-5-deazafolic acid

Cat. No.: B120256
CAS No.: 143234-78-0
M. Wt: 456.5 g/mol
InChI Key: RQJAUJZEWQYMCU-UBHUBRDASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,10-Methylenetetrahydro-5-deazafolic acid typically involves multiple steps, starting from commercially available precursors. Reaction conditions usually involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. when produced on a larger scale, the process involves optimizing the reaction conditions to maximize yield and purity. This often includes the use of advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: 5,10-Methylenetetrahydro-5-deazafolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for its role in biochemical pathways.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce fully reduced forms of the compound .

Comparison with Similar Compounds

    Tetrahydrofolate: A key cofactor in one-carbon metabolism, similar in structure but with a different functional group.

    5-Methyltetrahydrofolate: Another derivative of folic acid, involved in methylation reactions.

    Leucovorin: A folinic acid derivative used in chemotherapy.

Uniqueness: 5,10-Methylenetetrahydro-5-deazafolic acid is unique due to its specific role in one-carbon metabolism and its structural differences from other folate derivatives. These differences make it a valuable tool for studying folate-dependent processes and developing targeted therapies .

Properties

IUPAC Name

(2S)-2-[[4-(11-amino-13-oxo-4,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1(9),10-dien-4-yl)benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O6/c22-21-25-17-16(19(31)26-21)13-9-27(8-11(13)7-23-17)12-3-1-10(2-4-12)18(30)24-14(20(32)33)5-6-15(28)29/h1-4,11,13-14H,5-9H2,(H,24,30)(H,28,29)(H,32,33)(H4,22,23,25,26,31)/t11?,13?,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJAUJZEWQYMCU-UBHUBRDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CN(CC2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40931788
Record name N-[4-(1-Hydroxy-3-imino-3,4,5,6,6a,7,9,9a-octahydro-8H-pyrrolo[3',4':4,5]pyrido[2,3-d]pyrimidin-8-yl)benzoyl]glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40931788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143234-78-0
Record name 5,10-Methylenetetrahydro-5-deazafolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143234780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[4-(1-Hydroxy-3-imino-3,4,5,6,6a,7,9,9a-octahydro-8H-pyrrolo[3',4':4,5]pyrido[2,3-d]pyrimidin-8-yl)benzoyl]glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40931788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,10-Methylenetetrahydro-5-deazafolic acid
Reactant of Route 2
5,10-Methylenetetrahydro-5-deazafolic acid
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5,10-Methylenetetrahydro-5-deazafolic acid
Reactant of Route 4
5,10-Methylenetetrahydro-5-deazafolic acid
Reactant of Route 5
5,10-Methylenetetrahydro-5-deazafolic acid
Reactant of Route 6
5,10-Methylenetetrahydro-5-deazafolic acid

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